Benzoic acid, 5-chloro-2-(3-oxopropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 5-chloro-2-(3-oxopropyl)- is an organic compound with the molecular formula C10H9ClO3 and a molar mass of 212.63 g/mol . This compound is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the 5-position and a 3-oxopropyl group at the 2-position. It is used in various chemical and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of Benzoic acid, 5-chloro-2-(3-oxopropyl)- can be achieved through several methodsThe reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, followed by the addition of a 3-oxopropyl group using reagents like acetoacetic ester .
Industrial production methods often involve multi-step processes that ensure high yield and purity. These methods may include the use of catalysts and controlled reaction environments to optimize the reaction conditions and minimize by-products .
Analyse Chemischer Reaktionen
Benzoic acid, 5-chloro-2-(3-oxopropyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 5-chloro-2-(3-oxopropyl)- has several scientific research applications:
Wirkmechanismus
The mechanism of action of Benzoic acid, 5-chloro-2-(3-oxopropyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways in cells. For example, it may inhibit enzymes involved in microbial growth, leading to its antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Benzoic acid, 5-chloro-2-(3-oxopropyl)- can be compared with other similar compounds, such as:
Benzoic acid, 2-chloro-: Similar structure but with the chlorine atom at the 2-position.
Benzoic acid, 3-chloro-: Chlorine atom at the 3-position.
Benzoic acid, 4-chloro-: Chlorine atom at the 4-position.
The uniqueness of Benzoic acid, 5-chloro-2-(3-oxopropyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other chlorobenzoic acids .
Eigenschaften
Molekularformel |
C10H9ClO3 |
---|---|
Molekulargewicht |
212.63 g/mol |
IUPAC-Name |
5-chloro-2-(3-oxopropyl)benzoic acid |
InChI |
InChI=1S/C10H9ClO3/c11-8-4-3-7(2-1-5-12)9(6-8)10(13)14/h3-6H,1-2H2,(H,13,14) |
InChI-Schlüssel |
AVTDXEPPRUNVJS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)C(=O)O)CCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.